

# Head-to-Head Comparison of AZ7550 and AZ5104 Activity

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| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | AZ7550  |           |  |  |
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This guide provides a comprehensive, data-driven comparison of the biological activities of **AZ7550** and AZ5104, two active metabolites of the third-generation EGFR inhibitor, Osimertinib (AZD9291). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological profiles of these compounds.

### **Executive Summary**

AZ7550 and AZ5104, while both metabolites of Osimertinib, exhibit distinct inhibitory profiles. AZ5104 is a highly potent inhibitor of various EGFR mutations, demonstrating significantly lower IC50 values compared to AZ7550 for this target class.[1][2] In contrast, AZ7550's primary reported target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with additional off-target activities against other kinases.[3][4][5] Both metabolites circulate at approximately 10% of the concentration of the parent compound, Osimertinib.[6][7][8] Biochemical assays have indicated that AZ7550 has a potency and efficacy profile similar to Osimertinib, whereas AZ5104 is more potent against both mutant and wild-type EGFR.[6][7]

# Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of **AZ7550** and AZ5104 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)



| Target Kinase      | AZ7550 IC50     | AZ5104 IC50  |
|--------------------|-----------------|--------------|
| IGF1R              | 1.6 μM[3][4][5] | Not Reported |
| EGFR (L858R/T790M) | Not Reported    | <1 nM[1]     |
| EGFR (L858R)       | Not Reported    | 6 nM[1][2]   |
| EGFR (L861Q)       | Not Reported    | 1 nM[1][2]   |
| EGFR (wildtype)    | Not Reported    | 25 nM[1][2]  |
| ErbB4              | 195 nM[3]       | 7 nM[2]      |
| MLK1               | 88 nM[3]        | Not Reported |
| ACK1               | 156 nM[3]       | Not Reported |
| MNK2               | 228 nM[3]       | Not Reported |

Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50/IC50)



| Cell Line | EGFR Status       | AZ7550 GI50/IC50                           | AZ5104 IC50   |
|-----------|-------------------|--|---|
| H1975     | L858R/T790M       | 19 nM (GI50)[3][9] /<br>45 nM (IC50)[3][9] | 2 nM (Inhibition of<br>EGFR<br>phosphorylation)[2]<br>[10], 3.3 nM (Cell<br>viability)[1] |
| PC-9      | Exon 19 deletion  | 15 nM (GI50)[3][9] /<br>26 nM (IC50)[3][9] | 2 nM (Cell viability) [10]  |
| LoVo      | Wild Type         | 786 nM (IC50)[3][9]                        | 33 nM (Inhibition of EGFR phosphorylation)[2]   |
| Calu-3    | Wild Type         | 537 nM (GI50)[3][9]                        | 80 nM (Cell viability) [1]  |
| NCI-H2073 | Wild Type         | Not Reported                               | 53 nM (Cell viability) [1]  |
| PC-9VanR  | Exon 19 del/T790M | Not Reported                               | 1 nM (Inhibition of EGFR phosphorylation)[2]  |

## **Experimental Protocols**

Detailed experimental methodologies for the key assays are outlined below.

#### **Kinase Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

Methodology: Kinase activity is typically measured using a filter-binding radioactive ATP transferase assay.

• Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and a buffer solution with necessary cofactors (e.g.,



MgCl2, ATP).

- Compound Incubation: The test compounds (AZ7550 or AZ5104) are serially diluted and added to the reaction mixture.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

#### **Cell Proliferation Assays (GI50/IC50)**

Objective: To determine the concentration of the compound that causes a 50% reduction in cell growth (GI50) or overall cell viability (IC50).

Methodology: Assays such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay are commonly used.

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (AZ7550 or AZ5104) and incubated for a specified period (e.g., 72 hours).
- Reagent Addition:
  - For CCK-8: A solution containing WST-8 is added to each well. The amount of formazan dye produced by cellular dehydrogenases is proportional to the number of living cells.



- For SRB: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye, which binds to cellular proteins.
- Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
- Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to untreated control cells. GI50 or IC50 values are determined from the dose-response curves.

#### Inhibition of EGFR Phosphorylation in Cells

Objective: To assess the ability of the compounds to inhibit the autophosphorylation of EGFR in a cellular context.

Methodology: This is typically evaluated using Western blotting or a cell-based ELISA.

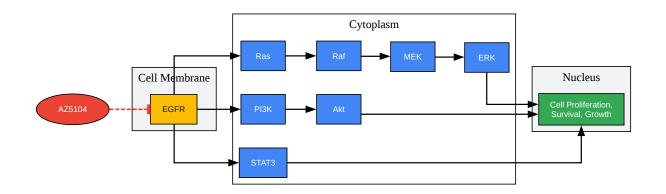
- Cell Culture and Starvation: Cells are cultured to a certain confluency and then serumstarved to reduce basal EGFR phosphorylation.
- Compound Treatment: Cells are pre-incubated with different concentrations of the test compound.
- EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
- Cell Lysis: The cells are lysed to extract total protein.
- Quantification:
  - Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane,
     and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
  - ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a detection antibody for p-EGFR.
- Data Analysis: The level of p-EGFR is normalized to the total EGFR level. The IC50 for the inhibition of EGFR phosphorylation is calculated from the dose-response data.

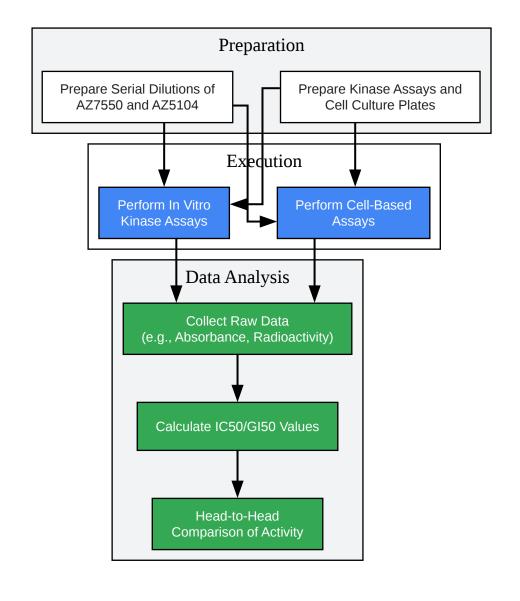
## **Mandatory Visualizations**



## **EGFR Signaling Pathway Inhibition by AZ5104**









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